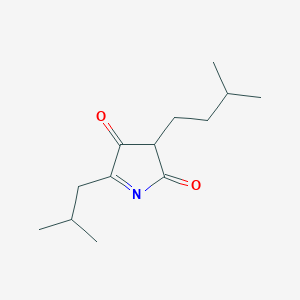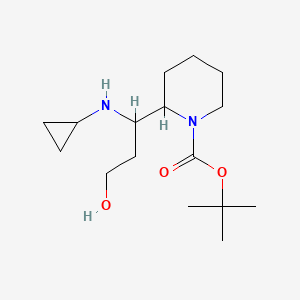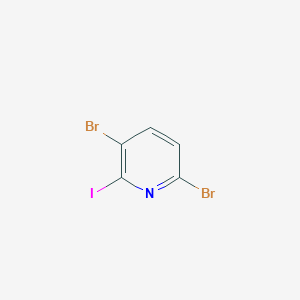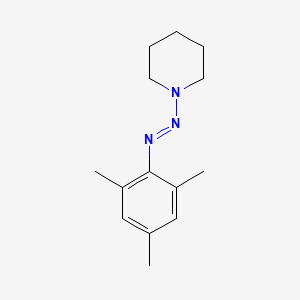
1-(Mesityldiazenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mesityldiazenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The mesityldiazenyl group is a functional group derived from mesitylene, a derivative of benzene with three methyl groups
Métodos De Preparación
The synthesis of 1-(Mesityldiazenyl)piperidine typically involves the reaction of piperidine with mesitylene diazonium salt. The reaction conditions often include the use of a strong acid to facilitate the formation of the diazonium salt from mesitylene. The diazonium salt then reacts with piperidine to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(Mesityldiazenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The mesityldiazenyl group can participate in electrophilic substitution reactions, where the methyl groups on the mesitylene ring can be substituted with other functional groups. Common reagents used in these reactions include hydrogen gas, strong acids, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Mesityldiazenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Mesityldiazenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The mesityldiazenyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various signaling pathways, including those involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
1-(Mesityldiazenyl)piperidine can be compared with other piperidine derivatives such as:
Pyridine: A six-membered aromatic ring with one nitrogen atom, commonly used in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs.
Dihydropyridine: A reduced form of pyridine, used in calcium channel blockers. The uniqueness of this compound lies in its mesityldiazenyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Propiedades
Número CAS |
329278-47-9 |
|---|---|
Fórmula molecular |
C14H21N3 |
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
piperidin-1-yl-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H21N3/c1-11-9-12(2)14(13(3)10-11)15-16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3 |
Clave InChI |
LIZRTVBFKBGLCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=NN2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


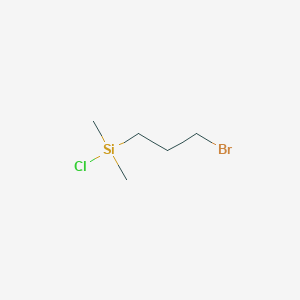
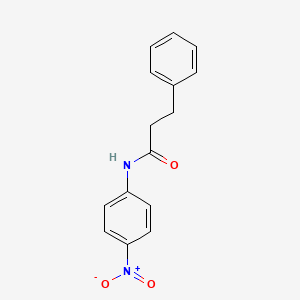
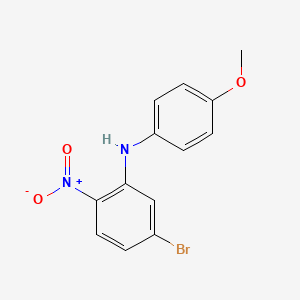


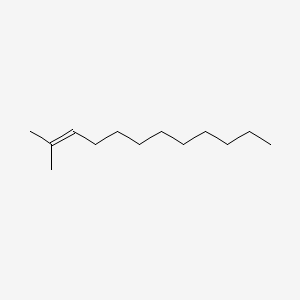
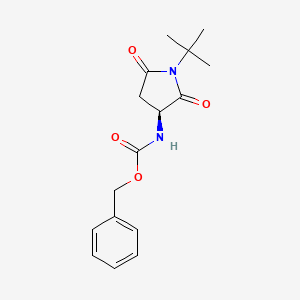
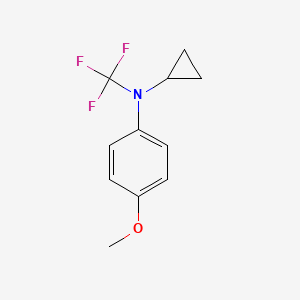

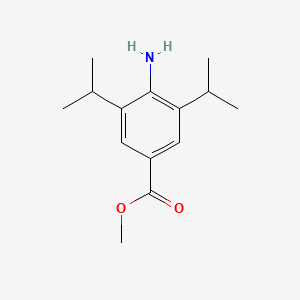
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
